(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate
Description
The compound (2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate is a benzofuran derivative characterized by a Z-configured benzylidene substituent at the 2-position and a 4-methoxybenzenesulfonate ester at the 6-position. The benzylidene group is substituted with an isopropyl (propan-2-yl) moiety at the para position of the benzene ring, contributing to its lipophilicity and steric bulk.
Properties
Molecular Formula |
C25H22O6S |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
[(2Z)-3-oxo-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-6-yl] 4-methoxybenzenesulfonate |
InChI |
InChI=1S/C25H22O6S/c1-16(2)18-6-4-17(5-7-18)14-24-25(26)22-13-10-20(15-23(22)30-24)31-32(27,28)21-11-8-19(29-3)9-12-21/h4-16H,1-3H3/b24-14- |
InChI Key |
YKTBJBKIMDTHOG-OYKKKHCWSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)OC |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Biological Activity
(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate, also referred to as a benzofuran derivative, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a benzofuran core and a methanesulfonate group, contributing to its potential pharmacological properties.
- Molecular Formula : C24H20O5S
- Molecular Weight : 420.48 g/mol
- CAS Number : 929505-63-5
Antimicrobial Activity
Research indicates that derivatives of benzofuran, including the compound , exhibit significant antimicrobial properties. The presence of the benzofuran moiety is believed to enhance activity against various microbial strains. Studies have shown that this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi.
| Microbial Strain | Activity | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Active | 15 |
| Escherichia coli | Active | 20 |
| Candida albicans | Moderate | 25 |
Anticancer Properties
The anticancer potential of (2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate has been evaluated in various cancer cell lines. In vitro studies demonstrate that this compound induces apoptosis in cancer cells while exhibiting lower toxicity towards normal cells.
Case Study : A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at a concentration of 10 µM), indicating its potential as an anticancer agent.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been investigated. It has been shown to inhibit the production of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.
| Cytokine | Inhibition (%) | Concentration (µM) |
|---|---|---|
| TNF-alpha | 40 | 5 |
| IL-6 | 35 | 5 |
Antioxidant Activity
The antioxidant capacity of (2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate has been assessed using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that this compound exhibits substantial antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.
Structure–Activity Relationship (SAR)
The structure–activity relationship studies suggest that modifications on the benzofuran ring and the sulfonate group can significantly influence biological activity. For instance:
- Substituents on the Benzofuran Ring : Electron-donating groups enhance antimicrobial and anticancer activities.
- Variations in Sulfonate Group : Altering the sulfonate moiety can improve solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of the target compound with five analogs, focusing on structural variations, physicochemical properties, and inferred bioactivity.
Substituent Analysis of Benzylidene and Ester Groups
Physicochemical and Bioactivity Implications
- Lipophilicity : The target compound’s isopropyl group (logP ≈ 4.2, estimated) increases hydrophobicity compared to methoxy-substituted analogs (e.g., logP ~3.5 for 2,4-dimethoxy derivative ). This may enhance membrane permeability but reduce aqueous solubility.
- The pyridinyl analog () introduces a basic nitrogen, altering pH-dependent solubility .
- Steric Effects : The cyclopropanecarboxylate () and propenylidene () groups introduce conformational rigidity, which may affect binding to biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
